3-Amino-5-bromopyridine-4-thiol
Description
Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis
Pyridine, a six-membered heterocyclic aromatic compound, is a fundamental building block in a vast array of applications. numberanalytics.comnumberanalytics.com Its unique electronic properties, stemming from the nitrogen atom within the aromatic ring, impart a distinct reactivity and basicity compared to its carbocyclic analog, benzene (B151609). numberanalytics.comfiveable.me This makes pyridine and its derivatives indispensable in many areas.
In organic synthesis, pyridines serve multiple roles:
Building Blocks: They are key starting materials for the synthesis of complex molecules, including pharmaceuticals, agrochemicals like insecticides and herbicides, and functional materials such as conducting polymers. numberanalytics.comnumberanalytics.comyoutube.com
Reagents and Solvents: Pyridine's ability to act as a base and a nucleophile makes it a crucial reagent in a variety of chemical transformations. fiveable.meyoutube.com Its solvent properties are also valuable, particularly in reactions involving metal catalysts. numberanalytics.comyoutube.com
Ligands in Catalysis: The nitrogen atom's lone pair of electrons allows pyridine to form stable complexes with transition metals, making it an important ligand in industrial catalytic processes. youtube.comnih.gov
The versatility of the pyridine scaffold allows for the introduction of various functional groups, leading to a vast library of derivatives with tailored properties. dovepress.com This has led to their widespread use in medicinal chemistry, where the pyridine motif is found in numerous drugs, including antivirals, antibiotics, and anticancer agents. numberanalytics.comwisdomlib.orgnih.gov The inclusion of a pyridine ring can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. dovepress.comresearchgate.net
The Role of Halogenated and Thiol-Substituted Aminopyridines in Chemical Research
The strategic placement of halogen, amino, and thiol groups on a pyridine ring creates a class of compounds with significant potential in chemical research. Aminopyridines are recognized as essential structural scaffolds in a wide range of bioactive compounds and advanced organic materials. mdpi.com
Halogenated aminopyridines are of particular interest as they serve as crucial intermediates in drug development, materials science, and coordination chemistry. mdpi.com The presence of a halogen atom, such as bromine or chlorine, introduces unique electronic and steric effects. mdpi.com These atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering and the design of supramolecular structures. acs.orgmdpi.com Furthermore, the halogen can act as a leaving group in substitution reactions, providing a handle for further molecular elaboration. Research has shown that the introduction of halogen atoms can significantly influence the intermolecular interactions within the crystal structures of aminopyridines. mdpi.commdpi.com
Thiol-substituted pyridines, or mercaptopyridines, introduce another layer of functionality. The thiol group (-SH) is a potent nucleophile, capable of forming covalent bonds with various electrophiles. This reactivity is exploited in the synthesis of more complex molecules, such as in the formation of thioether linkages. The thiol group can also be oxidized to form disulfides or sulfonic acids, offering additional pathways for chemical modification. In medicinal chemistry, the interaction of thiol groups with biological targets, such as cysteine residues in proteins, is a key mechanism of action for some therapeutic agents.
The combination of amino, halogen, and thiol groups on a single pyridine scaffold, as seen in 3-Amino-5-bromopyridine-4-thiol, results in a multifunctional molecule with a rich and varied reaction chemistry, making it a valuable tool for synthetic chemists.
Structural Context of this compound within Pyridine Chemistry
This compound is a polysubstituted pyridine derivative with the chemical formula C₅H₅BrN₂S. hoffmanchemicals.com Its structure is characterized by a central pyridine ring functionalized with three distinct substituents: an amino group (-NH₂) at position 3, a bromine atom (-Br) at position 5, and a thiol group (-SH) at position 4. This specific arrangement of functional groups dictates its chemical properties and reactivity.
The pyridine nitrogen, being more electronegative than carbon, along with the electron-withdrawing nature of the bromine atom, influences the electron density of the aromatic ring. Conversely, the amino group is a strong electron-donating group. The thiol group can exhibit both nucleophilic and weakly acidic properties. This interplay of electronic effects makes the molecule susceptible to a range of chemical transformations at its various reactive sites. The presence of these multiple functional groups allows for selective reactions, making it a versatile intermediate in the synthesis of more complex heterocyclic systems.
Table 1: Physicochemical Properties of this compound (Data sourced from reference hoffmanchemicals.comchemicalbridge.co.uk)
| Property | Value |
| CAS Number | 98027-31-7 |
| Molecular Formula | C₅H₅BrN₂S |
| Molecular Weight | 205.07 g/mol |
| Melting Point | 214-216 °C |
| InChI Key | CFBPRRCXNFMDFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(N=C1)N)S)Br |
Overview of Research Trajectories for Multifunctional Pyridine Scaffolds
Research into multifunctional pyridine scaffolds is a dynamic and rapidly evolving area, largely driven by the quest for new therapeutic agents and functional materials. nih.govnih.gov Synthetic chemists are focused on developing novel analogues based on pyridine templates to explore their mechanisms of action and discover new pharmaceutical leads. dovepress.comnih.gov A key trend is the use of these scaffolds to enhance the properties of drug candidates, such as improving water solubility and bioavailability, which can be achieved through the introduction of polar, ionizable groups characteristic of the pyridine ring. nih.govresearchgate.net
The development of compound libraries based on diverse pyridine cores is a major research trajectory. dovepress.com By systematically varying the substituents on the pyridine ring, researchers can fine-tune the steric and electronic properties of the molecules to optimize their interaction with specific biological targets. This approach has proven successful in generating broad-spectrum therapeutic agents. nih.govresearchgate.net
Furthermore, there is significant interest in the application of pyridine derivatives in materials science and catalysis. nih.gov The ability of these compounds to act as ligands for metal ions is being exploited to create novel catalysts and functional materials with unique optical and electronic properties. The ongoing exploration of pyridine chemistry promises to yield a myriad of new pharmaceuticals and advanced materials in the coming years. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromo-1H-pyridine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBPRRCXNFMDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 5 Bromopyridine 4 Thiol
Precursor Synthesis and Halogenation Strategies for the Pyridine (B92270) Core
The initial and critical phase in the synthesis of 3-Amino-5-bromopyridine-4-thiol is the formation of a suitable pyridine precursor and the subsequent regioselective introduction of a bromine atom. This is a challenging endeavor due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. nih.gov
Bromination of Pyridine and its Derivatives with Activating Groups
Direct bromination of pyridine requires harsh conditions and often leads to a mixture of products. To overcome this, the pyridine ring is typically activated by introducing electron-donating groups. The presence of groups such as amino, hydroxy, or methoxy (B1213986) facilitates electrophilic substitution. researchgate.netthieme-connect.com The reactivity towards bromination follows the order of amino > hydroxy > methoxy. researchgate.net For instance, the bromination of aminopyridines can be achieved using reagents like N-bromosuccinimide (NBS) in various solvents. researchgate.net Studies have shown that the reaction of 2-aminopyridine (B139424) with NBS in acetone (B3395972) can yield 2-amino-5-bromopyridine. ijssst.info Similarly, 3-aminopyridine (B143674) can be brominated, although the regioselectivity can be influenced by the reaction conditions. thieme-connect.com
The position of the activating group on the pyridine ring significantly directs the regioselectivity of the bromination. researchgate.net In many cases, monobrominated derivatives can be obtained with high yields and selectivity. researchgate.net For example, the bromination of 3-hydroxypyridine (B118123) with bromine in the presence of sodium hydroxide (B78521) has been reported to yield 2-bromo-3-hydroxypyridine (B45599) exclusively. thieme-connect.com
Regioselective Bromination Approaches in Pyridine Synthesis
Achieving regioselectivity in the bromination of the pyridine ring is paramount. Several strategies have been developed to control the position of bromination. One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic attack. nih.govresearchgate.net After the desired substitution, the N-oxide can be removed by reduction.
Another powerful technique for achieving regioselectivity is directed ortho-metalation. This involves using a directing group on the pyridine ring to guide a metalating agent, such as a strong base, to a specific adjacent position. The resulting organometallic intermediate can then be quenched with an electrophilic bromine source to introduce the bromine atom at the desired location.
More recent methods have explored innovative approaches, such as a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily transforms the pyridine into a more reactive acyclic intermediate, allowing for highly regioselective halogenation under mild conditions. nih.gov Another novel method involves the use of designed phosphine (B1218219) reagents that are installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govacs.org
Introduction of the Amino Functionality to Pyridine Ring Systems
The introduction of an amino group is another key transformation in the synthesis of the target compound. This can be achieved through various methods, with the Hofmann degradation being a classical and effective approach.
Hofmann Degradation Reaction for Aminopyridine Precursors
The Hofmann degradation, also known as the Hofmann rearrangement, is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. scienceinfo.comwikipedia.org This reaction is particularly useful for the synthesis of aminopyridines from their corresponding nicotinamides. scienceinfo.comwikipedia.org For instance, 3-aminopyridine can be synthesized from nicotinamide (B372718) via the Hofmann degradation reaction. wikipedia.orgresearchgate.net The reaction typically involves treating the amide with bromine and a strong base, such as sodium hydroxide. scienceinfo.comyoutube.com The process proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.org This method has been successfully applied to produce 4-aminopyridine (B3432731) from isonicotinamide, with yields reported to be over 90% under optimized conditions. google.com
Alternative Amination Procedures
Besides the Hofmann degradation, other methods exist for introducing an amino group onto a pyridine ring. One such method is nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For example, a halogenated pyridine can react with an amino source, such as ammonia (B1221849) or an amine, to displace the halide and form the corresponding aminopyridine. researchgate.netjournals.co.za The reactivity of the halopyridine is dependent on the position of the halogen and the presence of other substituents.
Recent advancements have led to the development of metal-free amination approaches. rsc.orgresearchgate.net For instance, a one-pot synthesis can convert pyridine N-oxides to 2-aminopyridines using tosyl anhydride (B1165640) and tert-butylamine, followed by deprotection. researchgate.net Another strategy involves the use of heterocyclic phosphonium (B103445) salts, which react with sodium azide (B81097) to form iminophosphorane derivatives that are versatile precursors to various nitrogen-containing functional groups. nih.gov Furthermore, base-promoted selective amination of polyhalogenated pyridines using water as a solvent has been developed as an environmentally friendly alternative. acs.org
Thiol Group Introduction and Functionalization in Pyridine Derivatives
The final key step in the synthesis of this compound is the introduction of the thiol group. This functionalization can be achieved through several synthetic routes.
One common method for introducing a thiol group onto a pyridine ring is through the reaction of a halopyridine with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The displacement of the halide by the sulfur reagent yields the corresponding pyridine thiol.
Another approach involves the use of a pyridine N-oxide precursor. The N-oxide can be treated with a sulfur-containing reagent to introduce the thiol group at a specific position. For example, pyridine-2-thiol (B7724439) can be synthesized through various methods, and its chemistry has been extensively studied. acs.org
The reactivity of thiol compounds with pyridine nucleotides has also been an area of investigation, highlighting the interaction between these two classes of molecules. nih.gov Furthermore, the synthesis of chiral nonracemic pyridine thiols and their thioether derivatives has been reported, demonstrating the versatility of these compounds in catalysis. acs.org The oxidation of thiols to disulfides is another important reaction in the context of pyridine thiols, with biological relevance in protein structures. masterorganicchemistry.com
The synthesis of 3-Amino-5-bromopyridin-4-ol has been documented, which could potentially serve as a precursor to the target thiol through a subsequent thionation reaction. sigmaaldrich.com
Table 1: Summary of Synthetic Methodologies
| Synthetic Step | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Bromination | Electrophilic Aromatic Substitution | Bromine, NBS | Direct method | Low regioselectivity, harsh conditions |
| Pyridine N-oxide Activation | Pyridine N-oxide, Brominating agent | Improved regioselectivity | Requires additional activation and deoxygenation steps | |
| Directed Ortho-metalation | Strong base, Bromine source | High regioselectivity | Requires specific directing groups | |
| Amination | Hofmann Degradation | Amide, Bromine, Base | Forms primary amine with one less carbon | Requires amide precursor |
| Nucleophilic Aromatic Substitution | Halopyridine, Ammonia/Amine | Direct displacement | Reactivity depends on substrate | |
| Phosphonium Salt Method | Phosphonium salt, Sodium azide | High regioselectivity, mild conditions | Multi-step process | |
| Thiolation | Nucleophilic Substitution | Halopyridine, Sulfur nucleophile | Direct introduction of thiol group | Availability of suitable halopyridine |
| From Pyridine N-oxide | Pyridine N-oxide, Sulfur reagent | Positional control | Requires N-oxide precursor |
Nucleophilic Substitution Strategies for Thiol Incorporation
Nucleophilic aromatic substitution (SNAr) is a principal method for the introduction of substituents onto the electron-deficient pyridine ring. The inherent electronic properties of the pyridine nucleus, with the electronegative nitrogen atom, render the C2 and C4 positions particularly susceptible to nucleophilic attack. stackexchange.comvaia.comyoutube.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.comvaia.com
For the synthesis of this compound, a logical precursor would be a 3-amino-5-bromo-4-halopyridine, such as 3-amino-5-bromo-4-chloropyridine. The chlorine atom at the C4 position serves as a good leaving group for substitution by a sulfur nucleophile. illinois.edu
The general mechanism for this substitution is as follows:
Nucleophilic Attack: A sulfur nucleophile, such as the hydrosulfide anion (SH⁻) or a protected thiol equivalent, attacks the electrophilic C4 carbon of the pyridine ring. chemistrysteps.commasterorganicchemistry.com
Formation of Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the ring and, crucially, onto the nitrogen atom, which provides significant stabilization. stackexchange.com
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the desired 4-thiolated pyridine derivative.
Common sulfur nucleophiles that can be employed in this reaction include sodium hydrosulfide (NaSH), sodium sulfide (B99878) (Na₂S), or thiourea followed by hydrolysis. chemistrysteps.comharvard.edu The choice of nucleophile and reaction conditions (e.g., solvent, temperature) is critical to maximize the yield and minimize side reactions.
Table 1: Nucleophilic Substitution for Thiol Incorporation
| Precursor | Nucleophile | Product | Key Considerations |
| 3-Amino-5-bromo-4-chloropyridine | Sodium Hydrosulfide (NaSH) | This compound | Direct thionation, requires careful control of stoichiometry to avoid disulfide formation. |
| 3-Amino-5-bromo-4-chloropyridine | Thiourea | S-(3-Amino-5-bromo-pyridin-4-yl)isothiouronium salt | Intermediate requires subsequent hydrolysis (acidic or basic) to yield the final thiol. This two-step process can sometimes offer better control and higher purity. |
| 3-Amino-5-bromo-4-chloropyridine | Sodium Thioacetate | S-(3-Amino-5-bromo-pyridin-4-yl) thioacetate | Protected thiol that can be deprotected under mild basic conditions to afford the target compound. |
Synthesis of Pyridine-3-thiols and Related Analogs
While the target molecule is a 4-thiol, the synthesis of related pyridine-3-thiols provides valuable insights into the introduction of sulfur functionalities onto the pyridine ring. A practical method for the synthesis of a variety of substituted pyridine-3-thiols has been developed using 3-iodopyridines as starting materials. nih.gov This two-step procedure utilizes thiobenzoic acid as a sulfur donor, followed by hydrolysis to yield the corresponding pyridine-3-thiol. This approach has been shown to be effective for a range of substituents on the pyridine ring, including halogens and alkyl groups, and can be performed on a gram scale with high yields and purity. nih.gov
Although this method is specific to the 3-position, the principles of using a sulfur transfer reagent in a two-step process could potentially be adapted for the synthesis of 4-thiol derivatives, should a suitable 4-halopyridine precursor be available.
Convergent and Linear Synthesis Pathways to this compound
The construction of the this compound molecule can be approached through either a linear or a convergent synthetic strategy.
Linear Synthesis:
A linear synthesis would involve the sequential modification of a simple starting material, such as pyridine itself. A plausible linear sequence is outlined below:
Nitration of Pyridine: Electrophilic nitration of pyridine is challenging due to the deactivating nature of the ring and the propensity for the nitrogen to be protonated or complexed by Lewis acids. However, nitration of pyridine-N-oxide followed by deoxygenation is a common strategy to obtain 3-nitropyridine (B142982).
Bromination: The 3-nitropyridine can then be brominated at the 5-position.
Reduction of the Nitro Group: The nitro group at the 3-position is reduced to an amino group, for instance, using a reducing agent like iron in acetic acid or catalytic hydrogenation. This would yield 3-amino-5-bromopyridine (B85033).
Halogenation at C4: Introduction of a halogen, such as chlorine, at the 4-position would be the next step. This can be a challenging transformation and may require specific reagents to achieve the desired regioselectivity.
Thiol Incorporation: Finally, nucleophilic substitution of the 4-chloro substituent with a sulfur nucleophile, as described in section 2.3.1, would yield the target molecule.
Convergent Synthesis:
A potential convergent strategy for this compound could involve:
Fragment A Synthesis: Preparation of a suitably substituted acyclic precursor containing the C2, C3, and C4 atoms with the amino and thiol (or protected thiol) functionalities.
Fragment B Synthesis: A C5-C6 fragment, likely derived from a simple starting material.
Cyclization: A ring-forming reaction, such as a [4+2] cycloaddition or a condensation reaction, to construct the pyridine ring from the two fragments. baranlab.org
While conceptually elegant, the development of a convergent synthesis for this specific molecule would require significant research to identify suitable acyclic precursors and optimize the cyclization conditions.
Comparative Analysis of Synthetic Efficiencies and Selectivity
Table 2: Comparative Analysis of Synthetic Pathways
| Pathway | Advantages | Disadvantages |
| Linear Synthesis | Conceptually straightforward, utilizes readily available starting materials. | Can have a lower overall yield due to the number of sequential steps. Challenges in controlling regioselectivity in some steps (e.g., halogenation). |
| Convergent Synthesis | Potentially higher overall yield as the number of linear steps is reduced. Allows for greater flexibility in introducing substituents. | Requires the development of specific synthetic routes for the precursor fragments. The final cyclization step may have its own challenges in terms of yield and selectivity. |
Selectivity:
A key challenge in the synthesis of polysubstituted pyridines is achieving the desired regioselectivity. In the context of a linear synthesis of this compound, the introduction of the fourth substituent (the halogen at C4) onto a 3-amino-5-bromopyridine ring is a critical step where selectivity could be an issue. The directing effects of the existing amino and bromo groups would need to be carefully considered.
The nucleophilic substitution of a 4-halo substituent is generally favored due to the electronic activation provided by the ring nitrogen. stackexchange.comvaia.com However, the presence of an amino group at the 3-position and a bromine at the 5-position could influence the reactivity of the C4 position. It is crucial to select reaction conditions that favor the desired substitution and minimize potential side reactions, such as substitution at other positions or reactions involving the amino group.
Efficiency:
Ultimately, the most efficient and selective synthesis of this compound is likely to be a carefully optimized linear approach that utilizes a highly regioselective halogenation at the C4 position followed by a high-yielding nucleophilic substitution with a suitable sulfur nucleophile. While a convergent approach is attractive, the development of such a route for this specific target molecule would require substantial investigation.
Chemical Reactivity and Reaction Mechanisms of 3 Amino 5 Bromopyridine 4 Thiol
Reactivity of the Pyridine (B92270) Nucleus and Substituent Effects
The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq The presence of the electron-withdrawing nitrogen atom deactivates the ring towards electrophilic substitution. uoanbar.edu.iq In acidic conditions, the nitrogen atom is protonated to form a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq
Reactions Involving the Thiol (-SH) Group
The thiol group is a highly reactive functional group, and its chemistry plays a central role in the transformations of 3-Amino-5-bromopyridine-4-thiol.
Thioether Formation and Alkylation Reactions
The thiol group can be readily alkylated to form thioethers. This reaction typically proceeds via an SN2 mechanism, where the sulfur atom acts as a nucleophile, attacking an alkyl halide. youtube.com The high nucleophilicity of the corresponding thiolate anion facilitates these reactions. chemistrysteps.com The use of a base can deprotonate the thiol to form the more nucleophilic thiolate, enhancing the reaction rate.
Table 1: Examples of Thioether Formation Reactions
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Alkyl Halide (e.g., CH3I) | 3-Amino-5-bromo-4-(methylthio)pyridine | Base (e.g., NaH, K2CO3) |
| This compound | Benzyl (B1604629) Bromide | 3-Amino-5-bromo-4-(benzylthio)pyridine | Base |
This table presents hypothetical reactions based on the general reactivity of thiols.
Disulfide Bond Formation and Redox Chemistry
Thiols can be oxidized to form disulfide bonds (-S-S-). This is a common reaction in biochemistry, where disulfide bridges play a crucial role in protein structure. chemistrysteps.comlibretexts.org Mild oxidizing agents such as hydrogen peroxide, iodine, or even atmospheric oxygen can bring about this transformation. chemistrysteps.com The reaction is reversible, and the disulfide bond can be cleaved back to the thiol by reducing agents. youtube.com This redox chemistry is a key feature of thiol-containing compounds. libretexts.org
Nucleophilic Reactivity of the Thiol Anion
The thiol group is acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). youtube.com This anion is a potent nucleophile and can participate in a variety of reactions, including Michael additions to α,β-unsaturated carbonyl compounds. researchgate.net The high nucleophilicity of the thiolate makes it a versatile reagent in organic synthesis.
Transformations at the Amino (-NH2) Group
The amino group at the 3-position is also a site of significant reactivity.
Formation of Schiff Bases and Related Imines
The primary amino group at the C3 position of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. mwjscience.comemanresearch.org This reaction typically involves heating the two reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration process. The resulting azomethine group (-N=CH-) of the Schiff base introduces new possibilities for further chemical modification and has been a key linkage in the development of various compounds. mwjscience.com
Table 1: Examples of Schiff Base Formation This table is interactive. You can sort and filter the data.
| Aldehyde/Ketone Reactant | Resulting Schiff Base Product Name |
|---|---|
| Benzaldehyde | (E)-3-((Benzylideneamino)-5-bromopyridine-4-thiol) |
| Acetone (B3395972) | (E)-5-Bromo-3-((propan-2-ylidene)amino)pyridine-4-thiol |
| Salicylaldehyde | 2-(((5-Bromo-4-mercaptopyridin-3-yl)imino)methyl)phenol |
| Thiophene-2-carboxaldehyde | (E)-5-Bromo-3-((thiophen-2-ylmethylene)amino)pyridine-4-thiol |
Palladium-Catalyzed C-N Bond Formations with Aminopyridines
The amino group of this compound can act as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org In this transformation, the aminopyridine is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a suitable base to form a new C-N bond. This reaction is a powerful tool for constructing complex diarylamine or aryl-heteroarylamine structures. It is important to note that the bromo substituent on the same molecule is also highly susceptible to palladium-catalyzed reactions, which could lead to self-coupling or polymerization unless carefully controlled.
Table 2: Buchwald-Hartwig Amination with this compound This table is interactive. You can sort and filter the data.
| Aryl Halide Coupling Partner | Palladium Catalyst/Ligand System | Base | Product |
|---|---|---|---|
| Iodobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | 5-Bromo-N-phenylpyridin-3-amine-4-thiol |
| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 5-Bromo-N-(p-tolyl)pyridin-3-amine-4-thiol |
| 2-Bromonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | N-(5-Bromo-4-mercaptopyridin-3-yl)naphthalen-2-amine |
Diazotization and Subsequent Transformations
The primary aromatic amino group at the C3 position can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. researchgate.net The resulting 5-bromo-4-mercaptopyridine-3-diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations to introduce a wide range of functional groups onto the pyridine ring. researchgate.net These reactions often proceed via radical or ionic pathways.
Key transformations of the diazonium salt include:
Sandmeyer Reaction: Conversion to -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Conversion to a fluoro group (-F) upon heating with fluoroboric acid (HBF₄).
Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of a copper salt.
Hydrolysis: Replacement of the diazonium group with a hydroxyl group (-OH) by heating in an aqueous acidic solution.
Table 3: Transformations of the Diazonium Salt of this compound This table is interactive. You can sort and filter the data.
| Reagent | Reaction Name | Product |
|---|---|---|
| CuCl / HCl | Sandmeyer | 5-Bromo-3-chloropyridine-4-thiol |
| CuBr / HBr | Sandmeyer | 3,5-Dibromopyridine-4-thiol |
| CuCN / KCN | Sandmeyer | 5-Bromo-4-mercaptopyridine-3-carbonitrile |
| HBF₄, heat | Schiemann | 5-Bromo-3-fluoropyridine-4-thiol |
| H₂O, H₂SO₄, heat | Hydrolysis | 5-Bromo-3-hydroxypyridine-4-thiol |
Reactivity of the Bromo (-Br) Substituent
The bromine atom at the C5 position is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
The carbon-bromine bond is a common participant in palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. It is crucial to consider that the thiol group (-SH) can potentially poison the palladium catalyst, and may require protection (e.g., as a thioether) prior to the coupling reaction.
Suzuki-Miyaura Coupling: This reaction couples the bromo-substituted pyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is one of the most widely used methods for constructing biaryl and aryl-heteroaryl structures.
Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene. organic-chemistry.orgthieme-connect.de The reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org
Buchwald-Hartwig Amination: As distinct from the reaction of the amino group discussed in 3.3.3, here the bromo substituent reacts with a primary or secondary amine to form a new C-N bond. wikipedia.orgorganic-chemistry.org This allows for the synthesis of more complex aminopyridine derivatives.
Table 4: Cross-Coupling Reactions at the Bromo Substituent This table is interactive. You can sort and filter the data.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 3-Amino-5-phenylpyridine-4-thiol |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | (E)-3-Amino-5-styrylpyridine-4-thiol |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | 4-(3-Amino-4-mercaptopyridin-5-yl)morpholine |
Nucleophilic Aromatic Substitution with the Halogen
The bromo group on the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The electron-withdrawing nature of the ring nitrogen atom facilitates this reaction, although positions ortho and para (positions 2, 4, 6) to the nitrogen are generally more activated than the meta position (position 5). youtube.com Nonetheless, under appropriate conditions (e.g., high temperature or with highly reactive nucleophiles), substitution at C5 can occur. The reactivity of halogens on similar aminopyridine structures has been noted. pipzine-chem.com
Table 5: Nucleophilic Aromatic Substitution (SNAr) Reactions This table is interactive. You can sort and filter the data.
| Nucleophile | Reagent | Product |
|---|---|---|
| Methoxide (B1231860) | Sodium methoxide (NaOMe) | 3-Amino-5-methoxypyridine-4-thiol |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 3-Amino-5-(phenylthio)pyridine-4-thiol |
| Azide (B81097) | Sodium azide (NaN₃) | 5-Azido-3-aminopyridine-4-thiol |
| Diethylamine | Diethylamine (Et₂NH) | 5-(Diethylamino)-3-aminopyridine-4-thiol |
Rearrangement Reactions Involving this compound
While no rearrangement reactions have been specifically documented for this compound itself, research on structurally similar compounds suggests potential pathways. For instance, a rearrangement has been reported for 3-halo-4-aminopyridines upon reaction with acyl chlorides. nih.gov In this process, the presumed N-acylated intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the enolate of the newly formed amide attacks the C3 position of the pyridine ring, displacing the halogen. This results in a formal two-carbon insertion and the formation of a pyridin-4-yl α-substituted acetamide. nih.gov Given the structural analogy, it is conceivable that this compound could undergo a similar transformation under specific reaction conditions, leading to novel heterocyclic scaffolds.
Smiles Rearrangement and Mechanistic Investigations
The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.uk In the context of this compound, this would involve the nucleophilic attack of the thiol sulfur atom onto the carbon atom bearing the amino group, or another suitable position on the pyridine ring, leading to a structural reorganization. The general mechanism for a Smiles rearrangement proceeds through a spirocyclic Meisenheimer-like intermediate. manchester.ac.uk
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the general principles of the Smiles rearrangement can be applied. The reaction is typically base-catalyzed, with the base serving to deprotonate the nucleophilic thiol group, thereby increasing its nucleophilicity and initiating the intramolecular attack. The stability of the resulting Meisenheimer intermediate is a crucial factor in determining the feasibility and rate of the rearrangement. For pyridine derivatives, the position of the nitrogen atom plays a key role in stabilizing the negative charge developed in the aromatic ring during the formation of this intermediate. stackexchange.com
In a related context, the Truce-Smiles rearrangement, a variant involving a carbanionic nucleophile, also proceeds via an SNAr mechanism. manchester.ac.uk Studies on related systems have shown that the rearrangement can lead to the formation of new heterocyclic frameworks. For instance, the rearrangement of 2-(2′-pyridyloxy)phenylacetic esters results in the formation of 3-pyridyl-2-benzofuranones. researchgate.net Similarly, a Smiles-type rearrangement has been utilized in the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.com These examples underscore the synthetic utility of this rearrangement in generating molecular complexity.
Influence of Halogen Atom on Rearrangement Promotion
The presence of a halogen atom, in this case, bromine at the 5-position of the pyridine ring, is expected to have a significant influence on the propensity of this compound to undergo a Smiles rearrangement. Halogens are electron-withdrawing groups through the inductive effect, which can activate the aromatic ring towards nucleophilic attack. This electron-withdrawing nature would help to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.
In nucleophilic aromatic substitution reactions of pyridines, the substitution of a leaving group is facilitated by electron-withdrawing substituents. youtube.com A study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols demonstrated the feasibility of displacing the bromine atom. acs.orgnih.gov While this is an intermolecular reaction, it highlights the reactivity of a C-Br bond in a nitrogen-containing heterocycle.
Intermolecular Interactions and Self-Assembly Propensities
The functional groups present in this compound—the amino group, the thiol group, the pyridine nitrogen, and the bromine atom—are all capable of participating in a variety of non-covalent interactions. These interactions dictate the molecule's self-assembly behavior in the solid state and in solution, leading to the formation of ordered supramolecular structures.
The primary intermolecular forces at play are expected to be hydrogen bonding and potentially halogen bonding. The amino group (N-H) and the thiol group (S-H) are excellent hydrogen bond donors, while the pyridine nitrogen and the sulfur atom of the thiol can act as hydrogen bond acceptors. Crystal structures of related aminopyridine derivatives reveal extensive hydrogen bonding networks. nih.govnih.gov For instance, in the crystal structure of 6-aminopyridine-3-thiol, hydrogen bonds between the amino group and the pyridine nitrogen of a neighboring molecule are a dominant feature of the crystal packing. nih.gov Similarly, studies on mono- and diaminopyridine crystals have shown that N-H···Npyridine hydrogen bonds are the strongest interactions present. researchgate.net
The bromine atom introduces the possibility of halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the pyridine nitrogen or the sulfur atom. The ability of bromine to participate in halogen bonding can significantly influence the resulting supramolecular architecture.
The interplay of these various intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—will determine the specific self-assembled structures formed by this compound. The formation of one- or two-dimensional networks or more complex three-dimensional structures is plausible, driven by the directionality and strength of these non-covalent interactions. acs.orgresearchgate.net
Spectroscopic and Advanced Analytical Characterization of 3 Amino 5 Bromopyridine 4 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms.
¹H NMR spectroscopy is instrumental in defining the number, connectivity, and chemical environment of protons within a molecule. For 3-amino-5-bromopyridine-4-thiol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and thiol groups.
The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, generally between δ 7.5 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the bromine, amino, and thiol substituents. The thiol proton (-SH) characteristically presents as a broad singlet, which can be found in the range of δ 3.5–4.5 ppm, its broadness attributable to chemical exchange. The protons of the amino group (-NH₂) would also be observable in the spectrum. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the molecular structure.
Detailed research findings on related substituted pyridines further inform the expected spectral characteristics. For instance, studies on various substituted pyridine N-oxides have demonstrated how different functional groups influence the chemical shifts of the ring protons. researchgate.net
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.5 - 8.5 | Doublet |
| Aromatic CH | 7.5 - 8.5 | Doublet |
| Thiol SH | 3.5 - 4.5 | Broad Singlet |
| Amino NH₂ | Variable | Broad Singlet |
Note: The actual chemical shifts can vary depending on the solvent and concentration.
Complementing ¹H NMR, ¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. In the case of this compound, the pyridine ring carbons are expected to resonate in the aromatic region of the spectrum, typically between δ 120 and 150 ppm.
The carbon atom attached to the bromine (C-Br) is anticipated to be deshielded due to the electronegativity of the bromine atom, with a predicted chemical shift around δ 130 ppm. The carbons bonded to the nitrogen, amino, and thiol groups will also exhibit characteristic chemical shifts influenced by these substituents. The analysis of these shifts, often aided by computational predictions and comparison with data from similar structures, allows for the complete assignment of the carbon skeleton.
Research on related thiatriazole compounds has shown the utility of ¹³C NMR in determining tautomeric forms and characterizing reaction products by observing the shifts of specific carbon signals. researchgate.net
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-Br | ~130 |
| C-S | Variable |
| C-N (ring) | 120 - 150 |
| C-NH₂ | Variable |
| C-H | 120 - 150 |
Note: The actual chemical shifts can vary depending on the solvent and concentration.
To resolve complex structural ambiguities, advanced 2D NMR techniques are employed. Correlation SpectroscopY (COSY) is a powerful tool for establishing proton-proton coupling networks within a molecule. youtube.com A COSY spectrum of this compound would reveal cross-peaks between adjacent protons on the pyridine ring, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate directly bonded proton and carbon atoms. youtube.com This technique is invaluable for assigning the resonances of protonated carbons in the ¹³C NMR spectrum. By correlating the known proton signals with their attached carbons, a definitive assignment of the carbon skeleton can be achieved. These experiments are crucial for distinguishing between isomers and providing a complete structural picture. researchgate.netipb.pt
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₅H₅BrN₂S), HRMS would provide a measured mass that is very close to its calculated exact mass of 203.93568 amu. chemicalbridge.co.uk This high degree of accuracy helps to confirm the elemental composition and differentiate it from other compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures containing this compound and its derivatives. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification.
Tandem mass spectrometry (MS/MS) can be used to further characterize the separated components. In an MS/MS experiment, a specific ion (the parent ion) is selected and fragmented, and the resulting fragment ions (daughter ions) are analyzed. This fragmentation pattern provides structural information that can be used to confirm the identity of the compound. For example, in the analysis of pyridine derivatives, specific fragmentation pathways can be identified that are characteristic of the pyridine ring and its substituents. acs.orgnih.gov This level of detail is crucial for the unambiguous identification of compounds in complex matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility, a consequence of its polar amino (-NH2) and thiol (-SH) functional groups. To facilitate GC analysis, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in amino and thiol groups. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with these functional groups to replace the active hydrogen atoms with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process significantly increases the volatility of the compound, making it suitable for GC-MS analysis. sigmaaldrich.com
For a molecule like this compound, both the primary amine and the thiol group would be targeted for derivatization. The reaction would proceed as follows:
The -NH2 group would react with two molecules of the silylating agent to form a -N(TBDMS)2 group.
The -SH group would react with one molecule to form an -S-TBDMS group.
The resulting derivatized molecule would have a significantly higher molecular weight. The mass spectrum obtained from Electron Impact (EI) ionization would show characteristic fragmentation patterns. The molecular ion peak (M+) would be observed, and key fragments would typically include losses of methyl (M-15) and tert-butyl (M-57) groups from the TBDMS moiety, which aids in structural confirmation. sigmaaldrich.com While specific GC-MS data for derivatized this compound is not extensively published, the methodology is well-established for amino acids and other aminothiols, demonstrating its applicability. sigmaaldrich.comnih.gov Alternative derivatization methods, such as alkylation with chloroformates, have also proven effective for the analysis of polyfunctional amines. nih.govmdpi.comd-nb.info
Table 1: Expected GC-MS Derivatization and Fragmentation
| Functional Group | Derivatization Reaction | Common Mass Spectral Fragments |
|---|---|---|
| Amino (-NH₂) | Silylation with MTBSTFA | M-15 (Loss of CH₃), M-57 (Loss of C₄H₉) |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features. The analysis relies on the principle that specific bonds and functional groups absorb infrared radiation at characteristic frequencies.
The spectrum of this compound is expected to exhibit several key absorption bands. The presence of a primary amine (-NH2) is typically confirmed by a pair of medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The S-H stretching vibration of the thiol group gives rise to a weak absorption band around 2600-2550 cm⁻¹. mdpi.com Vibrations associated with the substituted pyridine ring, including C-H and C-C in-ring stretching, appear in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. libretexts.orglibretexts.org While a definitive, published spectrum for this specific compound is scarce, analysis of related structures like 3-amino-2-bromopyridine (B189615) allows for reliable assignment of these vibrational modes. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3400-3250 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium to Weak | Aromatic C-H stretching |
| 2600-2550 | Weak | S-H stretching |
| 1620-1580 | Medium to Strong | N-H bending (scissoring) |
| 1600-1400 | Medium to Strong | Aromatic C=C and C=N ring stretching |
| ~1300 | Medium | C-N stretching |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the substituted pyridine ring.
The pyridine ring itself, along with the electron-donating amino group and the thiol group, and the electron-withdrawing bromo substituent, form a conjugated system. This system's specific electronic environment dictates the wavelengths of maximum absorbance (λmax). Typically, substituted pyridines exhibit strong absorptions corresponding to π → π* transitions. The presence of lone pairs on the nitrogen of the amino group and the sulfur of the thiol group also allows for lower energy n → π* transitions. The exact λmax values and their intensities (molar absorptivity, ε) are dependent on the solvent used for the analysis.
Fluorescence (FL) Spectroscopy (if applicable to derivatives)
While the parent this compound is not typically reported as being strongly fluorescent, its derivatives can be engineered to exhibit useful fluorescence properties. The amino and thiol groups are reactive sites that can be used to attach the molecule to other systems or to create new, more complex fluorescent structures.
For instance, aminothiols can be derivatized with fluorogenic reagents, which are non-fluorescent themselves but become highly fluorescent upon reaction with the target molecule. nih.gov One common method involves reaction with a reagent that links the amino and thiol groups, forming a rigid, cyclic structure that enhances fluorescence. The resulting derivative would have a characteristic excitation wavelength, at which it absorbs energy, and a longer emission wavelength, at which it fluoresces. For example, some derivatization methods for aminothiols result in products that can be excited around 390 nm and show strong emission near 510 nm. nih.gov Such fluorescent derivatives are valuable as probes and labels in various analytical applications.
Table 3: Spectroscopic Properties of a Hypothetical Fluorescent Derivative
| Property | Wavelength (nm) | Description |
|---|---|---|
| Excitation Maximum (λex) | ~390 | Wavelength of maximum light absorption to induce fluorescence. nih.gov |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, an XRD analysis would unambiguously confirm the connectivity of the atoms and the geometry of the pyridine ring. A critical piece of information obtained from XRD is the determination of the dominant tautomeric form in the solid state. Pyridine-thiols can exist in equilibrium with their pyridinethione tautomers. XRD analysis would reveal whether the sulfur atom exists as a thiol (-SH) or a thione (C=S) group.
Table 4: Example Crystallographic Data from a Related Heterocyclic Structure
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Triclinic | The crystal system describing the symmetry of the unit cell. mdpi.com |
| Space Group | P-1 | The specific symmetry group of the crystal. mdpi.com |
| a (Å) | 5.9308 | Unit cell dimension along the a-axis. mdpi.com |
| b (Å) | 10.9695 | Unit cell dimension along the b-axis. mdpi.com |
| c (Å) | 14.7966 | Unit cell dimension along the c-axis. mdpi.com |
| α (°) | 100.5010 | Angle between b and c axes. mdpi.com |
| β (°) | 98.6180 | Angle between a and c axes. mdpi.com |
| γ (°) | 103.8180 | Angle between a and b axes. mdpi.com |
Chromatographic Techniques for Purity and Separation
Chromatography is a fundamental tool for the separation, identification, and purification of the components of a mixture. For pyridine-thiol compounds, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of aminopyridine and thiol-containing compounds due to its high resolution and sensitivity. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation of these structurally similar molecules.
For the analysis of aminopyridine isomers, which are hydrophilic basic compounds, various HPLC modes can be employed. While traditionally, reversed-phase HPLC with an ion-pairing reagent has been used, this approach can be incompatible with mass spectrometry (MS) detection. helixchrom.comsielc.com Alternative methods, such as mixed-mode chromatography and hydrogen-bonding-based separations, have been developed to overcome this limitation. helixchrom.comsielc.com For instance, a method utilizing a SHARC 1 column, which separates compounds based on hydrogen bonding interactions, has been successfully used to separate isomers of aminopyridine. sielc.com The mobile phase, typically a combination of acetonitrile (B52724) and methanol (B129727) with additives like formic acid and ammonium (B1175870) formate, can be adjusted to fine-tune retention times and selectivity. sielc.com
The analysis of thiol-containing compounds by HPLC often requires derivatization to introduce a chromophore or fluorophore, as many thiols lack strong UV absorbance. nih.govnih.gov However, methods for the direct detection of underivatized thiols and their disulfide counterparts exist, often employing electrochemical detection which directly measures the redox-active species. nih.gov When derivatization is necessary, reagents like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) can be used, with the resulting derivative quantified by HPLC with UV detection. nih.gov
A key consideration in the HPLC analysis of aminopyridine derivatives is the potential for genotoxic impurities, such as various aminopyridine isomers. Therefore, robust HPLC methods capable of separating and quantifying these impurities at low levels are essential for quality control.
Table 1: Exemplary HPLC Conditions for the Analysis of Related Compounds
| Parameter | Method 1: Aminopyridine Isomers | Method 2: Underivatized Amino Acids acs.org | Method 3: Thiol Derivatization Product (TNB) nih.gov |
| Column | Shim-pack Scepter C18 | CLC-C18 | Not Specified |
| Mobile Phase | Phosphate buffer (pH 7.0) and Methanol (90:10) | Gradient Elution | Not Specified |
| Flow Rate | 0.5 mL/min | Not Specified | Not Specified |
| Detection | UV at 280 nm | UV at 225 nm | UV at 326 nm |
| Column Temp. | 35 °C | Not Specified | Not Specified |
| Injection Vol. | 10 µL | Not Specified | Not Specified |
This table is for illustrative purposes and specific conditions for this compound would require experimental optimization.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used in synthetic chemistry to monitor the progress of reactions. researchgate.netyoutube.comyoutube.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. youtube.comyoutube.com
In the context of synthesizing derivatives of this compound, TLC can be used to track the reaction's advancement by comparing the chromatographic profile of the reaction mixture at different time points to that of the pure starting material and, if available, the expected product. youtube.com A spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify as the reaction proceeds. youtube.com
The choice of the mobile phase (eluent) is crucial for achieving good separation of the components on the TLC plate. youtube.com The polarity of the solvent system is adjusted to ensure that the different compounds in the mixture travel distinct distances up the plate, resulting in different Retention Factor (Rf) values. youtube.comyoutube.com Visualization of the spots can be achieved under UV light if the compounds are fluorescent or absorb UV radiation. youtube.com Alternatively, staining reagents can be used to chemically react with the compounds on the plate to produce colored spots. youtube.com For pyridine derivatives, specific chromogenic reagents like 2-Trichloromethylbenzimidazole (TCMB) can be employed for selective detection. nih.gov
Table 2: General Steps for TLC Reaction Monitoring
| Step | Description |
| 1. Spotting | A small amount of the reaction mixture is spotted onto the baseline of a TLC plate alongside the starting material(s). youtube.com |
| 2. Development | The plate is placed in a sealed chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action. youtube.com |
| 3. Visualization | The plate is dried and visualized, typically using a UV lamp or a chemical staining agent. youtube.com |
| 4. Analysis | The relative positions (Rf values) and intensities of the spots are observed to determine the extent of the reaction. youtube.com |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a particular analytical technique. nih.govpnnl.gov For compounds like this compound, which contain both an amino and a thiol group, derivatization can significantly improve their detectability and chromatographic behavior. nih.govrsc.org
Precolumn Derivatization for Amine and Amino Acid Analysis
Precolumn derivatization involves reacting the analyte with a derivatizing agent before its introduction into the analytical instrument, most commonly an HPLC system. rsc.orgrsc.orggoogle.com This approach is particularly useful for amines and amino acids that lack a strong chromophore or fluorophore, making their detection by UV or fluorescence detectors challenging. nih.govacs.org
For the amino group present in this compound and its derivatives, a variety of derivatization reagents can be considered. For example, 4-iodobenzoyl chloride has been used to derivatize the amino and hydroxyl groups in 4-aminopyridine (B3432731) and its metabolite, introducing an iodine atom that can be sensitively detected by HPLC-ICP-MS. rsc.orgrsc.org This strategy allows for quantitative analysis without the need for authentic standards of the metabolites. rsc.org Another approach involves reacting the amine with Boc anhydride (B1165640) to form a derivative with UV absorption, enabling its detection by a standard UV detector in an HPLC system. google.com
The thiol group also offers a handle for selective derivatization. Reagents such as N-substituted maleimides and active halogens are known to react specifically with thiols. nih.gov Selenium-based reagents like ebselen (B1671040) and N-(phenylseleno)phthalimide have also been shown to be highly selective and efficient for thiol labeling, with the reaction proceeding rapidly. pnnl.gov The choice of derivatization reagent can be tailored to the specific analytical goal, whether it is to enhance UV absorbance, introduce a fluorescent tag, or enable detection by mass spectrometry. nih.govpnnl.gov
Table 3: Common Precolumn Derivatization Reagents for Amines and Thiols
| Functional Group | Derivatizing Reagent | Detection Method | Reference |
| Amine | 4-Iodobenzoyl chloride | HPLC-ICP-MS | rsc.orgrsc.org |
| Amine | Boc anhydride | HPLC-UV | google.com |
| Thiol | N-substituted maleimides | HPLC-UV/Electrochemical | nih.gov |
| Thiol | Ebselen | Mass Spectrometry | pnnl.gov |
| Thiol | Monobromobimane | LC-ESI-MS | oup.com |
Theoretical and Computational Studies of 3 Amino 5 Bromopyridine 4 Thiol
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular geometry and electronic properties of chemical compounds. For derivatives of pyridine (B92270), DFT calculations are instrumental in understanding the influence of various substituents on the aromatic ring system. While specific DFT studies on 3-Amino-5-bromopyridine-4-thiol are not extensively documented, analysis of closely related structures, such as other brominated pyridine thiols, provides valuable insights.
Calculation of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For a related isomer, 5-Bromopyridine-3-thiol, DFT calculations have estimated the HOMO-LUMO gap to be approximately 4.2 eV. This value suggests moderate conductivity and reactivity. The bromine atom, being an electron-withdrawing group, is noted to lower the π-electron density, which can influence charge transport properties in coordination polymers. It is reasonable to infer that this compound would exhibit a comparable HOMO-LUMO gap, though the presence of the amino group at the 3-position would likely modulate the electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group, indicating their nucleophilic character. The amino group would also contribute to the electron density. Conversely, the hydrogen atoms and the region around the bromine atom would exhibit positive potential, suggesting their electrophilic nature. In a study of the related 5-Bromopyridine-3-thiol, simulated Mulliken charges identified the sulfur atom as a reactive site with a charge of –0.35 e, while the bromine atom had a charge of +0.28 e.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors derived from DFT calculations, such as chemical potential (μ), chemical hardness (η), and electronegativity (χ), provide quantitative measures of a molecule's reactivity. These descriptors are calculated from the energies of the HOMO and LUMO. For instance, in studies of azaphenothiazines, which can be synthesized from aminopyridine thiols, these descriptors have been used to predict the nature of interactions with other molecules, such as DNA. researchgate.netresearchgate.net These studies indicated that the molecules acted as electron acceptors. researchgate.net
Conformational Analysis and Tautomerism Studies
Pyridinethiols can exist in a tautomeric equilibrium between the thiol form and the thione form. Computational studies on 2-pyridinethione have shown that the thione dimer is significantly more stable than the corresponding thiol dimer. The energy barrier for intramolecular proton transfer is also reported to be relatively high. For this compound, a similar thiol-thione tautomerism is expected. Conformational analysis would be necessary to determine the most stable tautomer and its conformers, which is crucial for understanding its reactivity and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of its Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its activity or properties. While specific QSAR/QSPR studies on this compound are not available, this compound could be included in datasets for developing such models for pyridine derivatives. The descriptors used in these models would be derived from its calculated structural and electronic properties.
Molecular Docking Simulations (focused on binding interactions for mechanistic understanding, not biological activity)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein. This method can provide insights into the binding interactions that drive a chemical reaction or association. For instance, the thiol group of this compound can form covalent bonds with cysteine residues in proteins, and the bromine atom can participate in halogen bonding. Molecular docking studies on related azaphenothiazine structures have been used to understand their binding modes with DNA, revealing intercalation as a possible mechanism. researchgate.net Such simulations for this compound could elucidate its potential binding modes in various chemical environments. The compound has been noted as a research chemical with potential for further functionalization.
Derivatization Strategies and Synthetic Transformations of 3 Amino 5 Bromopyridine 4 Thiol
Synthesis of Novel Thio-Derivatives of 3-Amino-5-bromopyridine-4-thiol
The thiol (-SH) group is one of the most reactive sites on the this compound molecule. Its nucleophilicity allows for straightforward derivatization through several key reactions, primarily S-alkylation and oxidation. These transformations are fundamental in modifying the molecule's steric and electronic properties.
S-Alkylation: The sulfur atom can be readily alkylated by treating the thiol with various alkylating agents, such as alkyl halides or compounds with activated double bonds, typically in the presence of a base. This reaction leads to the formation of thioethers (sulfides), which are important intermediates in drug discovery. For instance, reaction with benzyl (B1604629) chloride would yield an S-benzyl derivative, while reaction with ethyl bromoacetate (B1195939) would introduce an ester functionality. These reactions are generally high-yielding and can be performed under mild conditions.
Oxidation to Disulfides: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide bridge between two molecules of the parent compound. This dimerization can be achieved using mild oxidizing agents like iodine or even atmospheric oxygen, often catalyzed by a base. The resulting disulfide can be a stable derivative in its own right or serve as a protected form of the thiol, which can be reverted to the thiol under reducing conditions.
A general methodology for introducing a thiol group to a molecule often involves a two-step process: first, an esterification or acylation with an S-protected thioacetic acid (like S-trityl thioacetic acid), followed by deprotection to reveal the free thiol mdpi.com. A similar logic can be applied in reverse to protect or derivatize the thiol of this compound.
Table 1: Examples of Thio-Derivative Synthesis
| Reagent | Reaction Type | Product |
|---|---|---|
| Benzyl Chloride (C₆H₅CH₂Cl) | S-Alkylation | 3-Amino-5-bromo-4-(benzylthio)pyridine |
| Ethyl Bromoacetate (BrCH₂COOEt) | S-Alkylation | Ethyl 2-((3-amino-5-bromopyridin-4-yl)thio)acetate |
Aminopyridine Modifications and Formation of Complex Scaffolds
The primary amino (-NH₂) group on the pyridine (B92270) ring provides another key site for derivatization. Its reactivity allows for the formation of amides, imines (Schiff bases), and N-alkylated products, significantly expanding the molecular diversity achievable from the starting scaffold.
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(5-bromo-4-mercaptopyridin-3-yl)acetamide. This transformation is useful for modulating the electronic properties of the pyridine ring and for introducing new functional groups.
Reductive Amination and N-Alkylation: Direct alkylation of the amino group can be challenging in aminopyridines due to potential overalkylation and issues with reactivity nih.gov. A more controlled approach is reductive amination, where the aminopyridine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to the corresponding secondary or tertiary amine. Alternatively, multi-step procedures involving Boc-protection of the amine, followed by alkylation and deprotection, can provide mono-alkylated products in high purity nih.gov. These N-substituted derivatives are valuable intermediates for building more complex heterocyclic systems nih.gov.
Formation of N-centered Radicals: N-aminopyridinium salts, which can be prepared from aminopyridines, are effective precursors for generating N-centered radicals under photoredox catalysis. acs.org This modern synthetic method allows for direct C-H amination of arenes and heteroarenes, opening pathways to complex scaffolds that are difficult to access through traditional methods. acs.org
Table 2: Examples of Aminopyridine Modifications
| Reagent(s) | Reaction Type | Product |
|---|---|---|
| Acetyl Chloride / Base | Acylation | N-(5-bromo-4-mercaptopyridin-3-yl)acetamide |
| Cyclohexanone / NaBH(OAc)₃ | Reductive Amination | 3-(Cyclohexylamino)-5-bromopyridine-4-thiol |
Strategies for Halogen Atom Exchange and Further Functionalization
The bromine atom at the C5 position is a versatile handle for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions or metal-halogen exchange.
Metal-Halogen Exchange: The bromine can be exchanged for a metal (typically lithium or magnesium) by treatment with an organometallic reagent like n-butyllithium or a Grignard reagent such as isopropylmagnesium chloride znaturforsch.com. The resulting organometallic intermediate is a powerful nucleophile that can react with various electrophiles (e.g., aldehydes, carbon dioxide, or silyl (B83357) chlorides) to introduce new substituents at the C5 position. This method provides access to pyridines with novel functionalization that would be difficult to install directly.
Cross-Coupling Reactions: The C-Br bond is well-suited for palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of a new carbon-carbon bond, linking the pyridine core to another aromatic system nih.gov.
Buchwald-Hartwig Amination: This reaction enables the coupling of the bromopyridine with an amine to form a new C-N bond, replacing the bromine with a substituted amino group.
Ullmann Condensation: A copper-catalyzed reaction can be used to form C-O, C-S, or C-N bonds. For instance, reacting the bromopyridine with a phenol (B47542) in the presence of a copper catalyst yields a diaryl ether wikipedia.org.
Finkelstein Reaction: An aromatic variant of the Finkelstein reaction, catalyzed by copper(I) iodide, can be used to exchange the bromine atom for an iodine atom, which can be more reactive in subsequent cross-coupling reactions wikipedia.org.
Table 3: Examples of Halogen Atom Exchange Reactions
| Reagent(s) | Reaction Type | Product |
|---|---|---|
| 1. n-BuLi; 2. Benzaldehyde | Halogen-Metal Exchange / Electrophilic Quench | (3-Amino-4-mercaptopyridin-5-yl)(phenyl)methanol |
| Phenylboronic Acid, Pd(PPh₃)₄, Base | Suzuki Coupling | 3-Amino-5-phenylpyridine-4-thiol |
| Aniline, Pd Catalyst, Base | Buchwald-Hartwig Amination | N⁵-Phenyl-3-aminopyridine-4-thiol |
Cyclocondensation Reactions and Formation of Fused Heterocyclic Systems
The ortho-disposed amino and thiol groups in this compound are ideal for cyclocondensation reactions, which lead to the formation of fused heterocyclic systems. These reactions are crucial for building complex polycyclic scaffolds common in pharmacologically active molecules.
The outline mentions the synthesis of imidazo[4,5-b]pyridine derivatives. It is important to clarify that this specific fused system is synthesized from ortho-diaminopyridines, not ortho-aminothiols. For example, the reaction of 5-bromo-2,3-diaminopyridine with an aldehyde (like benzaldehyde) leads to the formation of a 6-bromo-1H-imidazo[4,5-b]pyridine ring system researchgate.net. This cyclocondensation is a well-established method for creating the imidazopyridine core.
For the title compound, this compound, the analogous reaction does not yield an imidazopyridine but rather a thiazolo[4,5-b]pyridine . The ortho-amino and thiol groups react with a suitable one-carbon electrophile (such as a carboxylic acid, aldehyde, or orthoformate) to form the five-membered thiazole (B1198619) ring fused to the pyridine core. For instance, reacting this compound with formic acid would produce 6-bromo- researchgate.netnih.govthiazolo[4,5-b]pyridine. The synthesis of thiazolo[5,4-b]pyridines (a related isomer) has been achieved by the intramolecular cyclization of a 3-nitro-2-thiocyanatopyridine precursor upon reduction of the nitro group to an amine nih.gov. This highlights the general strategy of using an ortho-aminothiol functionality to construct a fused thiazole ring beilstein-journals.orgsemanticscholar.org.
Azaphenothiazines are polycyclic systems where one of the benzene (B151609) rings of a phenothiazine (B1677639) is replaced by a pyridine ring. These structures are of significant interest in medicinal chemistry. This compound is a potential precursor for azaphenothiazines through two primary synthetic strategies: the Smiles rearrangement and the Ullmann condensation.
Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. In a typical sequence, this compound could be reacted with an activated aryl halide (e.g., 2-chloro-nitrobenzene). The initial product, a diaryl sulfide (B99878), would then rearrange under basic or thermal conditions, followed by cyclization to form the azaphenothiazine core researchgate.netresearchgate.netnih.gov. The reaction pathway can sometimes compete with direct Ullmann-type cyclization, and the final product depends on the reaction conditions and the substitution patterns of the reactants nih.gov.
Ullmann Condensation: This copper-catalyzed reaction can be used to construct the azaphenothiazine skeleton directly. The reaction would involve the coupling of this compound with an ortho-halosubstituted aminobenzene (or vice-versa). The intramolecular C-S and C-N bond formations, promoted by the copper catalyst, would lead to the fused tricyclic system wikipedia.orgnih.gov.
Design and Synthesis of Ligands and Coordination Complexes Incorporating the Thiol and Amino Moieties
The presence of both a soft donor (thiol) and a borderline donor (amino nitrogen), along with the pyridine ring nitrogen, makes this compound an excellent candidate for use as a ligand in coordination chemistry. The ortho-amino and thiol groups can act as a bidentate N,S-chelating agent, forming a stable five-membered ring with a metal center.
The coordination behavior of such ligands is well-documented for related molecules. Aminopyridines are widely used as ligands, coordinating to metals like copper and cadmium through the ring nitrogen and/or the exocyclic amino group to form diverse structures, including 1D and 3D coordination polymers nih.gov. The introduction of a phosphino (B1201336) group to an aminopyridine, creating a P,N-chelating ligand, has been shown to enhance extraction abilities for soft metal cations due to the chelate effect researchgate.net.
Similarly, this compound can be expected to form stable chelate complexes with a variety of transition metals, including Ni(II), Cu(II), Pd(II), and Pt(II). The coordination could occur through the exocyclic amino nitrogen and the deprotonated thiol sulfur atom. The resulting metalloligands can themselves be used as "expanded ligands" to build larger, more complex supramolecular assemblies or metal-organic frameworks (MOFs) nih.gov. The synthesis of these complexes typically involves reacting the ligand with a metal salt (e.g., a chloride or acetate (B1210297) salt) in a suitable solvent.
Table 4: Potential Coordination Complexes
| Metal Salt | Potential Ligand Binding Mode | Potential Complex Structure |
|---|---|---|
| NiCl₂ | Bidentate (N,S) | [Ni(3-amino-5-bromopyridine-4-thiolate)₂] |
| Pd(OAc)₂ | Bidentate (N,S) | [Pd(3-amino-5-bromopyridine-4-thiolate)₂] |
Potential Research Directions and Broader Academic Implications of 3 Amino 5 Bromopyridine 4 Thiol
Advancements in Pyridine (B92270) Chemistry through 3-Amino-5-bromopyridine-4-thiol as a Synthon
The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that assists in the synthesis of a target molecule. This compound is a trifunctional synthon, possessing an amino group, a bromine atom, and a thiol group, each with distinct reactivity. This multifunctionality allows for a diverse range of chemical transformations, making it a valuable tool for advancing pyridine chemistry.
The amino group can act as a nucleophile or be diazotized to introduce other functionalities. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The thiol group, a soft nucleophile, can readily participate in S-alkylation, S-arylation, and oxidation reactions, or be used to form fused thiazole (B1198619) or thiophene (B33073) rings. The strategic and sequential manipulation of these functional groups can lead to the synthesis of complex, highly substituted pyridine derivatives that would be challenging to prepare through other methods.
Structure-Reactivity Relationship Investigations for Substituted Aminopyridinethiols
The reactivity of This compound is governed by the electronic interplay of its substituents. The amino group is an activating, ortho-, para-directing group, increasing the electron density of the pyridine ring through resonance. Conversely, the bromine atom is a deactivating but ortho-, para-directing group due to its inductive electron-withdrawing and resonance electron-donating effects. The thiol group can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and its protonation state.
Systematic studies on the structure-reactivity relationships of substituted aminopyridinethiols are crucial for predicting and controlling their chemical behavior. By synthesizing a series of analogues with varying substituents at different positions, researchers can quantitatively assess the impact of electronic and steric effects on the reactivity of the amino, bromo, and thiol groups. Such investigations, often employing kinetic studies and computational modeling, would provide a deeper understanding of the factors that govern the regioselectivity and chemoselectivity of their reactions. This knowledge is instrumental in designing efficient synthetic routes to target molecules.
Development of Novel Methodologies for Heterocyclic Synthesis Utilizing its Unique Reactivity Profile
The unique arrangement of functional groups in This compound makes it an ideal starting material for the development of novel methodologies for heterocyclic synthesis. The adjacent amino and thiol groups are perfectly positioned to undergo intramolecular cyclization reactions to form fused five-membered heterocyclic rings, such as thieno[3,4-b]pyridines.
Contribution to the Understanding of Smiles Rearrangement in Pyridine Systems
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that has been extensively studied in various aromatic systems. In the context of pyridine chemistry, the presence of both a nucleophilic center (the amino or thiol group) and a suitable leaving group (the bromine atom) within the same molecule, as in This compound , could potentially facilitate a Smiles-type rearrangement under appropriate conditions.
Studying the propensity of this compound and its derivatives to undergo such rearrangements would provide valuable insights into the mechanism of this transformation in electron-deficient pyridine systems. By varying the reaction conditions (e.g., base, solvent, temperature) and the nature of the substituents, researchers could elucidate the factors that favor the rearrangement pathway over other competing reactions. This understanding would not only contribute to the fundamental knowledge of reaction mechanisms but also expand the synthetic utility of the Smiles rearrangement for the construction of novel heterocyclic structures.
Exploration of New Chemical Scaffolds Based on its Core Structure
The core structure of This compound serves as a versatile template for the exploration of new chemical scaffolds with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the amino, bromo, and thiol groups allows for the generation of diverse molecular architectures.
For example, the amino group can be acylated or sulfonylated to introduce a variety of side chains. The bromine atom can be replaced with different aryl, heteroaryl, or alkyl groups through cross-coupling reactions. The thiol group can be alkylated to introduce linkers for conjugation to other molecules or surfaces. This modular approach enables the systematic exploration of the chemical space around the this compound core, leading to the discovery of new compounds with tailored properties. The resulting libraries of compounds could be screened for biological activity against various targets or evaluated for their potential as functional materials.
Q & A
Q. How can computational tools guide the design of derivatives with enhanced stability?
- Methodology :
- Molecular dynamics (MD) simulations predict solubility and aggregation behavior.
- QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with thermal stability.
- ADMET profiling (SwissADME, pkCSM) optimizes pharmacokinetic properties. For bromopyridines, electron-deficient rings exhibit higher metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
